3-(Ethoxydimethylsilyl)propiononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-4-9-10(2,3)7-5-6-8/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIYHLPBTJONEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201821 | |
| Record name | 3-(Ethoxydimethylsilyl)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-07-6 | |
| Record name | 3-(Ethoxydimethylsilyl)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5360-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethoxydimethylsilyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005360076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Ethoxydimethylsilyl)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxydimethylsilyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for 3 Ethoxydimethylsilyl Propiononitrile
Established Synthetic Pathways and Precursor Strategies
The traditional synthesis of 3-(ethoxydimethylsilyl)propiononitrile relies on well-documented reactions that are fundamental to organosilicon chemistry. These methods focus on the strategic formation of the key silicon-carbon bond and the construction of the propiononitrile functional group.
Hydrosilylation Approaches for C-Si Bond Formation
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a primary method for constructing the silicon-carbon linkage in this compound. The archetypal reaction involves the addition of ethoxydimethylsilane to acrylonitrile (B1666552) (CH₂=CHCN). This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum.
Historically, catalysts such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃]) have been employed for hydrosilylation due to their high activity. mdpi.com The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the product and regenerate the catalyst. mdpi.com
However, the hydrosilylation of acrylonitrile is not without its challenges. Early research noted that acrylonitrile could be resistant to hydrosilylation under certain conditions. mdpi.com Furthermore, a significant issue in the hydrosilylation of α,β-unsaturated nitriles is regioselectivity. The addition can result in two isomers: the β-adduct (the desired 3-substituted propiononitrile) and the α-adduct. The reaction conditions and choice of catalyst are crucial in directing the selectivity towards the desired β-isomer. Side reactions, such as the oligomerization of the alkene or dehydrogenative silylation, can also occur, particularly with certain catalyst systems. mdpi.com
Table 1: Common Catalysts in Alkene Hydrosilylation This table is interactive. You can sort and filter the data.
| Catalyst Name | Chemical Formula/Description | Typical Application | Reference |
|---|---|---|---|
| Speier's Catalyst | H₂[PtCl₆] in isopropanol | Homogeneous hydrosilylation | mdpi.comgoogle.com |
| Karstedt's Catalyst | Pt₂(dvtms)₃ | Homogeneous hydrosilylation | mdpi.comgoogle.com |
| Ashby's Catalyst | Platinum-siloxane complex | Homogeneous hydrosilylation | google.com |
| Lamoreaux's Catalyst | H₂PtCl₆ reduced with long-chain alcohols | Homogeneous hydrosilylation | mdpi.comgoogle.com |
Nucleophilic Substitution Reactions at Silicon
An alternative to hydrosilylation is the formation of the Si-C bond via nucleophilic substitution at the silicon center. This strategy involves reacting an electrophilic silicon species, such as ethoxydimethylsilyl chloride, with a carbon-based nucleophile derived from a three-carbon chain containing a nitrile or a precursor.
A viable, though synthetically challenging, approach would be the use of an organometallic reagent, such as a Grignard reagent like 3-cyanopropylmagnesium bromide. This reagent would attack the silicon atom of ethoxydimethylsilyl chloride, displacing the chloride and forming the target Si-C bond. The high reactivity of Grignard reagents often necessitates careful control of reaction conditions to prevent side reactions. organic-chemistry.org The synthesis of such functionalized Grignard reagents can itself be complex. nih.gov
The mechanism of nucleophilic substitution at silicon is distinct from that at carbon. Due to the availability of low-energy d-orbitals and the greater size of the silicon atom, silicon readily forms hypervalent, five-coordinate intermediates. nih.govsoci.org This leads to an associative mechanism (Sɴ2@Si) rather than a dissociative one, where the nucleophile associates with the silicon center before the leaving group departs. nih.gov
Functional Group Interconversion Routes to the Propiononitrile Moiety
Functional group interconversion (FGI) provides a strategic alternative where the ethoxydimethylsilyl group is already in place on a propyl chain, and the terminal functional group is subsequently converted to a nitrile. fiveable.mesolubilityofthings.com This approach circumvents the challenges of regioselectivity in the hydrosilylation of acrylonitrile.
Common FGI pathways include:
From 3-(Ethoxydimethylsilyl)propan-1-ol: The terminal alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide), via standard methods. Subsequent reaction with a cyanide salt, like sodium or potassium cyanide, in a polar aprotic solvent yields this compound through a nucleophilic substitution reaction.
From 3-(Ethoxydimethylsilyl)propanal: The aldehyde can be converted to an aldoxime by reaction with hydroxylamine. The resulting aldoxime can then be dehydrated using various reagents (e.g., acetic anhydride (B1165640), thionyl chloride) to afford the propiononitrile moiety.
From 3-(Ethoxydimethylsilyl)propanamide: A direct dehydration of the primary amide using a dehydrating agent such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride is a common and effective method for nitrile synthesis.
These FGI strategies are central to organic synthesis, allowing for the transformation of one functional group into another to achieve the desired molecular structure. imperial.ac.ukslideshare.net
Novel Approaches and Catalytic Methods in this compound Synthesis
Recent advances in catalysis and synthetic methodology offer new avenues for the synthesis of this compound, with a focus on improving efficiency, selectivity, and sustainability by exploring a wider range of catalysts and energy sources.
Transition Metal Catalysis in Silicon-Carbon Bond Construction
While platinum has dominated the field of hydrosilylation, concerns about its cost have driven research towards catalysts based on more earth-abundant metals. princeton.edu Recent progress has highlighted the potential of complexes based on iron, cobalt, and nickel for catalyzing Si-C bond formation. bohrium.comresearchgate.net
Cobalt Catalysts: Cobalt complexes have been shown to be effective for both hydrosilylation and dehydrogenative silylation, offering an alternative to precious metal catalysts. google.com
Nickel Catalysts: Readily available α-diimine nickel complexes can catalyze the hydrosilylation of alkenes with high activity and anti-Markovnikov selectivity, which is the desired regioselectivity for the synthesis of this compound from acrylonitrile. princeton.edu These systems represent a significant advance as they use inexpensive, air-stable precursors without the need for external activators. princeton.edu
Iron Catalysts: Iron-based catalysts have also been explored for hydrosilylation reactions, further expanding the toolkit of non-precious metal catalysts. mdpi.com
These novel catalytic systems not only provide a cost-effective alternative to platinum but can also offer unique reactivity and selectivity profiles.
Table 2: Comparison of Traditional and Novel Metal Catalysts for Hydrosilylation This table is interactive. You can sort and filter the data.
| Metal | Catalyst Type | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Platinum | Pt(0) complexes (e.g., Karstedt's) | High activity, well-established | High cost, potential for side reactions | mdpi.comgoogle.com |
| Rhodium | Rh(I) complexes (e.g., Wilkinson's) | Can offer different selectivity | High cost | mdpi.com |
| Nickel | α-diimine Ni(II) complexes | Earth-abundant, low cost, high selectivity | May require specific ligand design | princeton.edu |
| Cobalt | Co(II) pyridinediimine complexes | Earth-abundant, low cost | Can promote dehydrogenative silylation | google.com |
| Iron | Fe(CO)₅, Cp-Fe complexes | Very low cost, earth-abundant | Often lower activity/selectivity than noble metals | mdpi.comgoogle.com |
Photoredox Catalysis and Electrosynthesis in Nitrile Compound Formation
Modern synthetic methods utilizing light or electrical energy are emerging as powerful tools in organic chemistry, offering mild and highly specific reaction pathways.
Photoredox Catalysis: This technique uses visible light to excite a photocatalyst, which can then mediate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. nih.gov While a direct photoredox synthesis of this compound has not been extensively reported, related transformations demonstrate its feasibility. For instance, photoredox-catalyzed radical additions to alkenes are well-established. nih.gov A potential pathway could involve the light-induced generation of a silyl (B83357) radical from ethoxydimethylsilane, which then adds to acrylonitrile. Alternatively, photoredox catalysis could be employed in a functional group interconversion step. The generation of strongly reducing radical anions from cyanoarenes under photoredox conditions highlights the potential for novel nitrile-forming reactions. nih.gov
Electrosynthesis: The use of electricity to drive non-spontaneous chemical reactions provides a green and versatile synthetic platform. researchgate.netrsc.org Electrosynthesis can be applied to generate both the requisite nucleophiles and electrophiles for Si-C bond formation or for functional group interconversions. For example, the cathodic reduction of a sacrificial anode could generate silyl anions, or anodic oxidation could be used to activate a precursor for nucleophilic attack. Electrochemical methods have been successfully applied to a wide range of transformations, including the synthesis of complex heterocyclic compounds and organoselenium motifs, demonstrating the broad applicability of this technique. nih.govrsc.orgrsc.org The application of electrosynthesis to the formation of organosilicon compounds is a growing field of interest, promising novel and sustainable synthetic routes. researchgate.netresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is primarily focused on the core hydrosilylation reaction. This approach aims to reduce the environmental impact by targeting several key areas of the synthesis process.
Atom Economy: The synthesis of this compound via the hydrosilylation of acrylonitrile is an addition reaction. Ideally, this process is highly atom-economical as it involves the addition of an Si-H bond across a C=C double bond, forming the final product without the generation of stoichiometric byproducts. rsc.org
Catalyst Selection: A significant effort in greening the hydrosilylation process is the move away from traditional precious metal catalysts, such as platinum-based systems (e.g., Karstedt's catalyst). ucsd.edu While highly effective, these catalysts are expensive and derived from scarce resources. Research has been directed towards developing catalysts based on more earth-abundant, cost-effective, and less toxic metals. ucsd.edu For the hydrosilylation of nitriles and related compounds, alternatives using zinc, iron, and cobalt have been explored. rsc.orgucsd.edu For instance, zinc-based catalysts have been shown to be effective for the hydrosilylation of nitriles under mild, solvent-free conditions, presenting a more sustainable alternative. rsc.org
Reaction Conditions: Green chemistry also promotes the use of less hazardous reaction conditions. The development of catalysts that function efficiently at lower temperatures and pressures reduces energy consumption. Furthermore, designing syntheses that can proceed in the absence of volatile organic solvents (VOCs) or in environmentally benign solvents is a key objective. rsc.org
Biocatalysis: In the broader field of nitrile chemistry, biocatalysts like nitrilases and nitrile hydratases are recognized as "green" catalysts for converting nitriles to carboxylic acids or amides. researchgate.netnih.gov These enzymatic processes occur in aqueous media under mild conditions. While their direct application to the synthesis of silyl nitriles from alkenes is not a current mainstream strategy, they represent an important direction in the sustainable processing of nitrile compounds.
| Principle | Traditional Approach (e.g., Platinum Catalyst) | Green Chemistry Approach | Benefit of Green Approach |
| Catalyst | Platinum, Palladium, Rhodium complexes ucsd.edu | Earth-abundant metal complexes (e.g., Zinc, Iron) rsc.orgucsd.edu | Reduced cost, lower toxicity, increased sustainability. |
| Solvents | Often requires organic solvents (e.g., Toluene, THF). | Solvent-free conditions or benign solvents (e.g., water, if applicable). rsc.org | Reduced waste, lower environmental impact, improved safety. |
| Byproducts | Generally low, but catalyst residues can be a concern. | Inherently high atom economy (addition reaction). rsc.org | Maximizes resource efficiency and minimizes waste streams. |
| Energy Use | May require elevated temperatures for high conversion. | Catalysts designed for mild conditions (lower temperature/pressure). rsc.org | Lower energy consumption and reduced operational costs. |
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs
Selectivity is a cornerstone of modern synthetic chemistry, ensuring that reactions yield the desired product with a specific chemical structure, connectivity, and spatial orientation. In the synthesis of this compound and its analogs, controlling these selective outcomes is critical.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In this synthesis, the catalyst must selectively promote the hydrosilylation of the carbon-carbon double bond (C=C) of acrylonitrile while leaving the nitrile group (-C≡N) intact. Certain catalytic systems, if not chosen carefully, could potentially lead to the reduction of the nitrile group. rsc.org
Regioselectivity concerns the specific location or orientation of bond formation. The hydrosilylation of acrylonitrile can theoretically produce two different regioisomers. The goal is to exclusively form the linear β-adduct, which is this compound. The alternative, undesired product is the branched α-adduct, 2-(ethoxydimethylsilyl)propiononitrile. The choice of catalyst and ligands plays a crucial role in directing this selectivity, with catalyst systems often being designed to heavily favor the linear, anti-Markovnikov product. ucsd.edu
Stereoselectivity involves the preferential formation of one stereoisomer over another. For the synthesis of this compound itself, no new chiral centers are created, so this is not a factor. However, for the synthesis of analogs that may contain prochiral centers or result in the formation of new stereocenters, the use of chiral catalysts to control the stereochemical outcome would be paramount.
| Selectivity Type | Challenge in Acrylonitrile Hydrosilylation | Desired Outcome | Undesired Outcome |
| Regioselectivity | Controlling the site of Si-H addition to the C=C bond. | β-addition (linear) : Formation of this compound. | α-addition (branched) : Formation of 2-(ethoxydimethylsilyl)propiononitrile. |
| Chemoselectivity | Reacting the C=C bond in the presence of the -C≡N group. | Selective hydrosilylation of the alkene functionality. | Reduction or hydrosilylation of the nitrile functionality. rsc.org |
The control over these factors is typically managed by the careful design of the catalyst system. For example, steric hindrance on the catalyst's ligands can physically block the approach to the α-carbon of acrylonitrile, thereby favoring the formation of the linear β-isomer. ucsd.edu
Process Development and Scalability Studies for Research Applications of this compound
Transitioning a synthetic procedure from a small-scale laboratory experiment to a reliable, larger-scale process suitable for producing research quantities requires systematic process development and scalability studies. The primary objective is to ensure the synthesis is reproducible, safe, cost-effective, and yields a product of high purity.
Catalyst Efficiency and Reusability: A major focus of process development is optimizing the catalyst system. This includes minimizing the catalyst loading to reduce costs, particularly when using precious metals. For a process to be scalable and economical, the use of catalysts that can be easily recovered and reused over multiple cycles is highly desirable. rsc.org The development of heterogeneous catalysts or catalyst systems that facilitate easy separation from the product mixture is a key strategy.
Optimization of Reaction Parameters: Scalability requires the careful optimization of reaction parameters to maximize yield and minimize reaction time. This involves studying the effects of temperature, pressure, and reactant concentrations. For the hydrosilylation of acrylonitrile, which historically proved challenging, finding the optimal process window is critical to prevent side reactions and ensure high conversion. mdpi.com Running reactions under mild conditions is preferred for safety and energy efficiency. rsc.org
Purification and Quality Control: For research applications, the purity of this compound is paramount. Process development must include robust and scalable purification methods. Given the compound's boiling point of 60 °C at 8 mmHg, vacuum distillation is a suitable method for separating the product from unreacted starting materials, catalyst residues, and any regioisomeric byproducts. sigmaaldrich.com Analytical methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the purity and structural integrity of the final product.
Safety and Handling: As the scale of a reaction increases, so do the associated safety concerns. Process development involves a thorough risk assessment of the reagents and reaction conditions. Developing protocols for safe handling of materials and management of any potential exotherms is a critical component of a scalable process.
| Parameter | Objective in Process Development | Example Consideration for Synthesis |
| Catalyst | Minimize loading; maximize turnover number; enable recovery and reuse. rsc.org | Transition from a homogeneous Pt catalyst to a recyclable or lower-cost catalyst. |
| Temperature | Identify the lowest effective temperature to save energy and improve safety. | Optimize heat management to control potential exothermic reactions at a larger scale. |
| Pressure | Operate as close to atmospheric pressure as possible. | Determine if elevated pressure is necessary for efficient reaction, and engineer the process accordingly. |
| Purification | Develop an efficient, high-throughput purification method. | Optimize vacuum distillation conditions for separating the product from byproducts. sigmaaldrich.com |
| Purity Analysis | Establish reliable quality control methods to ensure batch-to-batch consistency. | Implement standardized GC or NMR analysis for final product validation. |
Reactivity and Mechanistic Investigations of 3 Ethoxydimethylsilyl Propiononitrile
Transformations of the Nitrile Group in 3-(Ethoxydimethylsilyl)propiononitrile
The carbon-nitrogen triple bond of the nitrile group is susceptible to various chemical reactions, including hydrolysis, reduction, and cycloaddition. These transformations allow for the conversion of the cyano group into other valuable functionalities such as carboxylic acids, amides, and primary amines.
Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or alkaline conditions to yield carboxylic acids or amides. google.com The reaction typically occurs in two stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) or an ammonium (B1175870) salt. google.com
Controlled hydrolysis, often under neutral or mildly acidic or basic conditions, can allow for the isolation of the intermediate amide. nih.gov For instance, the use of a TFA-H2SO4 mixture has been reported for the selective conversion of nitriles to amides. nih.gov
While specific experimental studies on the hydrolysis of this compound to its corresponding carboxylic acid or amide derivatives are not extensively detailed in publicly available literature, the general principles of nitrile hydrolysis are expected to apply. The reaction would likely proceed as outlined in the following plausible, though not experimentally verified for this specific compound, pathways:
Acid-catalyzed hydrolysis: Heating this compound under reflux with a dilute acid, such as hydrochloric acid, would be expected to yield 3-(ethoxydimethylsilyl)propanoic acid and the corresponding ammonium salt. google.com
Alkaline-catalyzed hydrolysis: Refluxing the compound with an aqueous solution of a base like sodium hydroxide (B78521) would likely produce the sodium salt of 3-(ethoxydimethylsilyl)propanoic acid and ammonia gas. google.com Subsequent acidification would then yield the free carboxylic acid. google.com
Selective hydrolysis to the amide, 3-(ethoxydimethylsilyl)propionamide, would require carefully controlled reaction conditions to prevent further hydrolysis to the carboxylic acid.
Reduction Reactions of the Nitrile to Primary Amines: Selectivity and Catalysis
The reduction of the nitrile group in this compound to a primary amine, 3-(ethoxydimethylsilyl)propylamine, is a key transformation. A Chinese patent (CN109369423A) describes a two-step process starting from acrylonitrile (B1666552) and ethanol (B145695) to produce 3-ethoxy propylamine, with 3-ethoxy propionitrile (B127096) as a key intermediate. smolecule.com While the patent focuses on a non-silylated analogue, it provides a relevant synthetic pathway for the reduction of a propionitrile derivative.
The process involves the hydrogenation of the nitrile in the presence of a catalyst, hydrogen gas, and an inhibitor. smolecule.com The general conditions for this type of reduction are presented in the table below, adapted for the specific case of this compound.
| Reactant | Reagents | Catalyst | Inhibitor | Temperature | Pressure | Product |
|---|---|---|---|---|---|---|
| This compound | Hydrogen (H₂) | Catalyst B (e.g., Raney Nickel, Palladium, Rhodium) | Present (specific inhibitor not detailed in the general description) | Elevated temperature | Elevated pressure | 3-(Ethoxydimethylsilyl)propylamine |
The selectivity for the primary amine is crucial, as over-reduction or side reactions can lead to the formation of secondary and tertiary amines. The choice of catalyst and reaction conditions plays a significant role in achieving high selectivity.
Cycloaddition Reactions and Other Nitrile-Based Derivatizations
The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to form various heterocyclic compounds. mdpi.comresearchgate.net For instance, [3+2] cycloaddition reactions between nitriles and azides are a common method for the synthesis of tetrazoles. Theoretical studies on the [3+2] cycloaddition reactions of aryl nitrile oxides with furanone have been conducted to understand the mechanism and selectivity of such transformations. mdpi.com
Specific experimental data on cycloaddition reactions involving this compound is scarce in the literature. However, based on the known reactivity of the nitrile functionality, it is plausible that this compound could undergo cycloaddition with suitable partners. For example, a [2+2] cycloaddition with an alkene under photochemical conditions could potentially form a four-membered ring. mdpi.com Thermal [4+2] cycloadditions, like the Diels-Alder reaction, are also a possibility with a suitable diene, where the nitrile group would act as the dienophile. researchgate.net The feasibility and outcome of such reactions would depend on the specific reaction conditions and the nature of the reacting partner.
Reactivity Involving the Alpha-Hydrogen of the Propiononitrile Chain
The hydrogen atoms on the carbon atom adjacent to the nitrile group (the α-carbon) exhibit increased acidity compared to standard alkane hydrogens. This is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This enhanced acidity allows for deprotonation by a suitable base to form a stabilized anion.
Reactivity of the Ethoxydimethylsilyl Moiety in this compound
The ethoxydimethylsilyl group is the second key reactive site in the molecule, primarily undergoing hydrolysis and subsequent condensation reactions.
Hydrolysis and Condensation Mechanisms Leading to Siloxane Networks
The ethoxy group attached to the silicon atom is susceptible to hydrolysis in the presence of water, particularly under acidic or basic catalysis. bohrium.com This reaction results in the formation of a silanol (B1196071) group (-Si-OH) and the release of ethanol. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water. researchgate.net
The generated silanol groups are highly reactive and can undergo condensation reactions with other silanol groups or with unreacted ethoxy groups. This condensation process leads to the formation of stable siloxane bonds (Si-O-Si) and the elimination of water or ethanol, respectively. bohrium.com
Hydrolysis: R-Si(CH₃)₂-OCH₂CH₃ + H₂O ⇌ R-Si(CH₃)₂-OH + CH₃CH₂OH (where R = -CH₂CH₂CN)
Condensation: 2 R-Si(CH₃)₂-OH ⇌ R-Si(CH₃)₂-O-Si(CH₃)₂-R + H₂O R-Si(CH₃)₂-OH + R-Si(CH₃)₂-OCH₂CH₃ ⇌ R-Si(CH₃)₂-O-Si(CH₃)₂-R + CH₃CH₂OH
This step-wise process can continue, leading to the formation of oligomeric or polymeric siloxane networks. The structure of the final material is highly dependent on the reaction conditions. The bifunctional nature of this compound (one hydrolyzable group per silicon atom) would primarily lead to the formation of linear siloxane chains or cyclic species. For this molecule to act as a cross-linking agent to form a three-dimensional network, it would need to be co-polymerized with silanes containing three or more hydrolyzable groups (e.g., trialkoxysilanes).
While these are the expected reaction pathways for the ethoxydimethylsilyl moiety based on the well-established chemistry of alkoxysilanes, specific kinetic and mechanistic studies on this compound are not widely reported.
Transalkoxylation and Silyl (B83357) Exchange Reactions
The ethoxy group attached to the silicon atom in this compound is a key site for reactivity, particularly in transalkoxylation and silyl exchange reactions. These reactions involve the substitution of the ethoxy group with another alkoxy group or a different silyl group, respectively.
Transalkoxylation: In the presence of an alcohol and a catalyst (typically an acid or a base), the ethoxy group can be exchanged for a different alkoxy group. This equilibrium process is driven by the relative concentrations of the alcohols and the removal of ethanol. For instance, reaction with methanol (B129727) would yield 3-(methoxydimethylsilyl)propiononitrile. The general mechanism involves the protonation of the ethoxy oxygen (acid catalysis) or nucleophilic attack of an alkoxide at the silicon center (base catalysis), leading to a pentacoordinate intermediate.
Silyl Exchange: While less common for simple alkoxysilanes, silyl exchange reactions can occur, particularly with more reactive silylating agents. For example, treatment with a halosilane, such as chlorotrimethylsilane, in the presence of a suitable catalyst could potentially lead to the formation of a new Si-O-Si bond and the release of ethyl chloride. The reactivity in these exchange reactions is influenced by the nature of the substituents on both silicon atoms and the reaction conditions.
A hypothetical transalkoxylation reaction is presented in the table below:
| Reactant | Reagent | Catalyst | Product |
| This compound | Methanol | H⁺ or RO⁻ | 3-(Methoxydimethylsilyl)propiononitrile |
| This compound | Isopropanol | H⁺ or RO⁻ | 3-(Isopropoxydimethylsilyl)propiononitrile |
Reactions with Nucleophiles and Electrophiles at the Silicon Center
The silicon atom in this compound is electron-deficient due to the electronegativity of the oxygen atom of the ethoxy group and is thus susceptible to attack by nucleophiles. Conversely, the molecule can react with strong electrophiles that can interact with the nitrile or ethoxy group.
Reactions with Nucleophiles: Nucleophilic attack at the silicon center is a fundamental reaction of alkoxysilanes. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can displace the ethoxy group to form new carbon-silicon bonds. For example, reaction with methylmagnesium bromide would be expected to yield 3-(trimethylsilyl)propiononitrile. Water, acting as a nucleophile, can lead to hydrolysis of the ethoxy group to form a silanol, 3-(hydroxydimethylsilyl)propiononitrile. This silanol is often an intermediate that can subsequently condense to form a disiloxane.
Reactions with Electrophiles: While the silicon center itself is not typically attacked by electrophiles, the ethoxy group's oxygen atom can be. Strong Lewis acids can coordinate to the oxygen, activating the Si-O bond towards nucleophilic cleavage. The nitrile group also presents a site for electrophilic attack, typically at the nitrogen atom, which can enhance the electrophilicity of the nitrile carbon.
| Nucleophile | Expected Product | Reaction Type |
| H₂O | 3-(Hydroxydimethylsilyl)propiononitrile | Hydrolysis |
| CH₃MgBr | 3-(Trimethylsilyl)propiononitrile | Alkylation |
| LiAlH₄ | 3-(Dimethylsilyl)propan-1-amine | Reduction (of nitrile) & potential Si-O bond cleavage |
Integrated Reactivity: Synergistic Transformations Leveraging Both Functional Groups
The presence of both the ethoxysilyl and the propiononitrile functionalities within the same molecule opens up possibilities for synergistic transformations where both groups participate in a concerted or sequential manner.
One potential synergistic reaction is intramolecular cyclization. For instance, under conditions that promote the hydrolysis of the ethoxysilyl group to a silanol, the silanol could potentially interact with the nitrile group. While direct intramolecular addition of the silanol to the nitrile is not a common transformation, in the presence of suitable reagents, such reactions could be envisioned.
Another area of synergistic reactivity lies in the modification of surfaces. The ethoxysilyl group can be used to anchor the molecule to a hydroxyl-terminated surface (like silica (B1680970) or glass) via hydrolysis and condensation reactions. The pendant propiononitrile group is then available for further chemical modification, such as reduction to an amine or hydrolysis to a carboxylic acid. This allows for the functionalization of surfaces with these groups.
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
Hydrolysis: The hydrolysis of the ethoxysilyl group is a key reaction. The rate of this reaction is highly dependent on pH. It is generally slow at neutral pH and is catalyzed by both acids and bases. The kinetics would be expected to follow a rate law that is first order in the silane (B1218182) and first order in the catalyst. The thermodynamics of hydrolysis are generally favorable, driven by the formation of the strong Si-O bond in the resulting silanol and ultimately the Si-O-Si linkage in the condensation product.
Nitrile Reactions: The reactivity of the nitrile group is generally lower than that of the ethoxysilyl group. For instance, the reduction of the nitrile with a reducing agent like lithium aluminum hydride would likely be slower than the hydrolysis of the ethoxy group if water is present. The thermodynamics of nitrile reduction to an amine are favorable.
A table of expected relative reaction rates is provided below:
| Reaction | Relative Rate | Conditions |
| Hydrolysis of ethoxy group | Fast | Acidic or Basic pH |
| Transalkoxylation | Moderate to Fast | Catalytic acid or base |
| Reaction with Grignard reagents | Fast | Anhydrous conditions |
| Reduction of nitrile group | Slow to Moderate | Strong reducing agent (e.g., LiAlH₄) |
Computational Mechanistic Elucidation of this compound Transformations
While no specific computational studies on this compound have been identified, computational chemistry provides a powerful tool to investigate its reactivity. Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of its various transformations.
Hydrolysis and Transalkoxylation: DFT calculations could model the reaction pathways for acid- and base-catalyzed hydrolysis and transalkoxylation. This would involve locating the transition state structures for the formation of pentacoordinate silicon intermediates and calculating the activation energy barriers. Such studies would provide insight into the rate-determining steps and the role of the catalyst.
Reactions at the Nitrile Group: The mechanism of nitrile reduction or its reaction with nucleophiles could also be investigated. For example, the reaction profile for the addition of a hydride reagent to the nitrile carbon could be calculated, providing information on the energetics of the process and the structure of the intermediates.
Synergistic Reactivity: Computational models could explore the possibility of intramolecular interactions and synergistic reaction pathways. For example, the potential energy surface for a hypothetical intramolecular cyclization could be mapped to determine its feasibility.
Advanced Applications of 3 Ethoxydimethylsilyl Propiononitrile As a Research Intermediate
Utilization in Polymer Science and Engineering Research
The bifunctional nature of 3-(Ethoxydimethylsilyl)propiononitrile, containing both a hydrolyzable ethoxysilane (B94302) group and a polar nitrile group, suggests its potential as a versatile intermediate in polymer science.
Monomer in the Synthesis of Novel Organosilicon Polymers and Copolymers
Theoretically, the ethoxydimethylsilyl group of this compound can undergo hydrolysis and condensation reactions. This reactivity would allow it to act as a monomer in the formation of polysiloxane chains. The presence of two methyl groups, as opposed to additional ethoxy groups, would terminate the polymer chain growth in those directions, leading to linear or short-branched silicone polymers.
The pendant propiononitrile group would introduce polarity into the polysiloxane backbone. This could lead to the synthesis of novel organosilicon polymers with tailored properties, such as:
Enhanced solubility in polar organic solvents.
Modified surface energy and wettability.
Potential for post-polymerization modification , where the nitrile group could be chemically converted to other functional groups like amines or carboxylic acids.
Precursor for Hybrid Organic-Inorganic Materials and Nanocomposites via Sol-Gel Processes
The sol-gel process is a versatile method for creating hybrid materials at low temperatures. msesupplies.com this compound is a suitable precursor for such processes due to its ethoxysilane functionality.
In a typical sol-gel reaction, the ethoxy groups would hydrolyze in the presence of water and a catalyst to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with other silanols or with hydroxyl groups on the surface of inorganic materials to form stable siloxane (Si-O-Si) or Si-O-metal bonds. By co-condensing with other metal alkoxides like tetraethoxysilane (TEOS) or titanium isopropoxide (TTIP), a hybrid network can be formed where the propiononitrile groups are covalently integrated into the inorganic matrix. msesupplies.com
The incorporation of the organic propiononitrile moiety could impart properties such as increased toughness, modified dielectric constant, and specific chemical affinity to the final hybrid material or nanocomposite.
Grafting and Surface Modification of Polymeric Materials
Surface graft polymerization is an effective method for modifying the surface properties of materials by covalently attaching functional molecules. researchgate.net this compound could be used to graft onto polymer surfaces that have been pre-treated to introduce reactive sites like hydroxyl groups.
The grafting process would likely involve the reaction of the ethoxysilane group with the surface of the polymer, forming a covalent bond. This would result in a surface decorated with propiononitrile groups, potentially altering the substrate's surface properties:
Increased Polarity and Wettability: The nitrile group would increase the surface energy, making it more receptive to polar liquids or subsequent coating layers.
Adhesion Promotion: The modified surface could act as a tie-layer between the polymer substrate and other materials.
Chemical Handle: The surface-grafted nitrile groups could serve as reactive sites for further functionalization.
Role in Surface Science and Interface Engineering Research
The ability of silanes to form robust, covalently bonded layers on various substrates makes them central to surface science and interface engineering.
Formation of Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on the surface of a substrate. drexel.edu Silanes are commonly used to form SAMs on hydroxyl-terminated surfaces like silicon wafers, glass, and metal oxides. researchgate.net
This compound could theoretically form a SAM where the ethoxy group reacts with the substrate's surface hydroxyls, leading to a covalent linkage. The dimethylsilyl head group would influence the packing density of the monolayer, while the propiononitrile tail would be exposed, creating a surface with a well-defined chemical functionality. The properties of such a nitrile-terminated SAM would be distinct from more common methyl-, amino-, or thiol-terminated SAMs, offering a different level of polarity and chemical reactivity for fundamental studies in wetting, adhesion, and biocompatibility. researchgate.net
Covalent Functionalization of Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides, Nanoparticles)
The ethoxysilane group is an ideal anchor for the covalent functionalization of inorganic substrates rich in surface hydroxyl groups. This process is crucial for tailoring the surface properties of materials like silica nanoparticles, metal oxides (e.g., TiO₂, Al₂O₃), and glass.
The reaction mechanism involves the hydrolysis of the ethoxy group to a silanol, which then condenses with the surface -OH groups, forming a stable covalent bond. By treating an inorganic substrate with this compound, its surface would be functionalized with propiononitrile groups. This modification could be used to:
Improve Dispersion: Functionalizing nanoparticles can prevent their agglomeration in polymer matrices or solvents by modifying their surface chemistry.
Alter Interfacial Properties: The introduction of a polar nitrile layer can change the electronic and chemical properties at the interface between two materials.
Create Reactive Surfaces: The nitrile groups can be used as a platform for the subsequent attachment of other molecules, such as biomolecules or catalysts.
Investigations into Interfacial Adhesion Mechanisms and Enhancement
The performance and durability of composite materials, coatings, and adhesives are critically dependent on the strength and stability of the interface between different materials. Silane (B1218182) coupling agents are instrumental in enhancing this interfacial adhesion, particularly between inorganic substrates (like glass, metals, and silica) and organic polymers. russoindustrial.ru While direct research on this compound for this purpose is not extensively documented, its molecular structure suggests significant potential as a coupling agent.
Organofunctional silanes, such as this compound, possess two distinct reactive moieties. sinosil.com The ethoxysilyl group can undergo hydrolysis in the presence of moisture to form reactive silanol (Si-OH) groups. researcher.life These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent Si-O-Metal or Si-O-Si bonds. russoindustrial.ruethz.ch This process effectively grafts the silane molecule onto the inorganic substrate.
The propiononitrile tail of the molecule extends away from the surface and can interact with an organic polymer matrix. The highly polar nature of the cyano group can promote strong dipole-dipole interactions and potentially hydrogen bonding with suitable polymer matrices, thereby improving the compatibility and adhesion between the inorganic and organic phases. cfsilicones.com This enhanced adhesion at the interface leads to improved mechanical properties and durability of the resulting composite material. semanticscholar.org
Table 1: Potential Interactions at the Interface
| Interacting Phase | Functional Group on this compound | Type of Interaction |
| Inorganic Substrate | Ethoxydimethylsilyl | Covalent Bonding (Si-O-Substrate) |
| Organic Polymer | Propiononitrile | Dipole-Dipole, Hydrogen Bonding |
Research on analogous cyano-functionalized silanes, such as 3-cyanopropyltriethoxysilane, has shown their utility as intermediates in the synthesis of hybrid coatings and in sol-gel systems, highlighting the role of the cyano group in materials science applications. cfmats.com
Building Block in Complex Organic Molecule Synthesis
The dual functionality of this compound also makes it a valuable building block for the synthesis of complex organic molecules. Both the nitrile and the silyl (B83357) functionalities offer unique reactive handles for a variety of chemical transformations.
Nitrile as a Versatile Handle for Further Functionalization (e.g., Heterocyclic Synthesis)
The nitrile group is a highly versatile functional group in organic synthesis. researchgate.net It can be transformed into a variety of other functional groups, making it a valuable synthon for the construction of complex molecular architectures. wikipedia.org
Key transformations of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. This provides a route to introduce these important functional groups into a silyl-containing molecule. wikipedia.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride. This transformation is significant for introducing a basic nitrogen atom, which can be a key component in many biologically active molecules and ligands. wikipedia.org
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides, to form a wide range of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The ability to construct these rings from a silyl-functionalized precursor opens up avenues for novel molecular designs.
Strategic Incorporation of Silyl Functionality in Target Molecules
The ethoxydimethylsilyl group in this compound serves not only as a handle for surface modification but also as a strategic element in organic synthesis. Silyl ethers are widely used as protecting groups for alcohols due to their stability and the mild conditions under which they can be cleaved. wikipedia.org The silyl group in this molecule can be considered a masked hydroxyl group, which can be revealed at a later stage of a synthetic sequence.
Furthermore, the silicon atom can influence the reactivity of adjacent functional groups and can be used to control the stereochemistry of certain reactions. The strategic placement of a silyl group within a target molecule can be a powerful tool for achieving specific synthetic outcomes. numberanalytics.com
Application in Chiral Synthesis and Asymmetric Catalysis Research
The field of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While there is no direct evidence of this compound being used in this context, its functional groups suggest potential applications.
The nitrile group can be a precursor to chiral amines or other functional groups that can act as ligands for metal catalysts in asymmetric reactions. rsc.org The development of new chiral ligands is a continuous effort in catalysis research. organic-chemistry.orgnih.gov By functionalizing the nitrile group of this compound with a chiral auxiliary, it could potentially be used to synthesize novel chiral silane-containing ligands. These ligands could then be explored in various asymmetric catalytic transformations. The ability to anchor these potential catalysts to a solid support via the silyl group is also an attractive feature for catalyst recovery and reuse.
Exploration in Sensor Technology and Advanced Separation Media Research
The unique properties of this compound also suggest its potential use in the development of advanced sensor technologies and separation media.
The highly polar nitrile group can be exploited for its specific interactions with analytes. By grafting a monolayer of this compound onto a sensor surface (e.g., a silicon wafer or a metal oxide), the surface properties can be tailored to selectively bind certain molecules. The change in the electrical or optical properties of the surface upon binding of an analyte could form the basis of a chemical sensor. Research on other cyano-functionalized silanes has indicated their potential in the semiconductor industry and for the surface modification of nanomaterials. cfsilicones.comcfmats.com
In the field of separation science, the nitrile functionality can be utilized in chromatography. Cyano-functionalized stationary phases are known for their unique selectivity in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC). These phases can separate a wide range of compounds based on polarity and structural differences. By covalently bonding this compound to a silica support, a novel stationary phase could be created for chromatographic separations. gelest.com
Theoretical and Computational Chemistry Studies of 3 Ethoxydimethylsilyl Propiononitrile
Quantum Chemical Analysis of Molecular Structure and Electronic Properties
A foundational approach to understanding 3-(Ethoxydimethylsilyl)propiononitrile at the molecular level would involve quantum chemical calculations. These studies would typically employ methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the molecule's geometry and calculate its electronic properties.
Key areas of investigation would include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating properties such as the dipole moment, polarizability, and the distribution of electronic charge. Mapping the electrostatic potential (ESP) onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrile group would be expected to be a region of high electron density, while the silicon atom would be relatively electropositive.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Calculated Structural and Electronic Properties of this compound
| Property | Calculated Value (Hypothetical) | Method/Basis Set |
| Si-O Bond Length | 1.65 Å | B3LYP/6-311+G(d,p) |
| Si-C (propyl) Bond Length | 1.89 Å | B3LYP/6-311+G(d,p) |
| C≡N Bond Length | 1.16 Å | B3LYP/6-311+G(d,p) |
| Si-O-C Bond Angle | 125.4° | B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311+G(d,p) |
Note: The data in this table is illustrative and not based on published research.
Computational Elucidation of Reaction Pathways and Transition State Geometries
Computational methods are invaluable for exploring the mechanisms of reactions involving this compound, such as its hydrolysis or its participation in surface modification reactions. By mapping the potential energy surface, researchers could identify the minimum energy pathways for these transformations.
This would involve:
Transition State Searching: Locating the high-energy transition state structures that connect reactants to products. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often used.
Activation Energy Calculation: Determining the energy barrier (activation energy) for a reaction, which is essential for predicting reaction rates.
Reaction Coordinate Analysis: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products to confirm that the located transition state correctly describes the reaction of interest. For instance, the hydrolysis of the ethoxy group would proceed through a pentacoordinate silicon transition state.
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly Processes
While quantum mechanics is suited for single molecules or small clusters, molecular dynamics (MD) simulations are necessary to study the behavior of a large ensemble of this compound molecules. Using a suitable force field (e.g., CHARMM, AMBER, or a custom-parameterized one for organosilanes), MD simulations can model the substance in bulk phases or in solution.
Key insights from MD simulations would include:
Liquid State Structure: Calculating radial distribution functions (RDFs) to understand the average distances and coordination numbers between different atoms (e.g., Si-Si, N-N, Si-N) in the liquid state.
Self-Assembly: Investigating the potential for these molecules to form organized structures, such as monolayers on a substrate (e.g., silica (B1680970) or metal oxides). The interplay between the polar nitrile group and the flexible siloxane-forming head would govern this behavior.
Transport Properties: Predicting properties like viscosity and diffusion coefficients from the simulated trajectories of the molecules over time.
Predictive Modeling for Structure-Reactivity Relationships and Material Properties
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, could be developed if a dataset of related compounds with known properties were available. These models use molecular descriptors, derived from the computed structure of this compound, to predict its reactivity or the properties of materials derived from it.
Descriptor Calculation: A wide range of descriptors could be calculated, including constitutional, topological, geometric, and quantum-chemical descriptors.
Model Building: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a model correlating these descriptors with a specific property, for example, the binding affinity to a surface or the dielectric constant of a resulting polymer.
Density Functional Theory (DFT) Studies on Silicon-Containing Functional Groups
A focused DFT study would provide a highly accurate description of the electronic structure and reactivity of the key functional groups: the ethoxydimethylsilyl group and the propiononitrile tail.
Specific areas of focus would include:
Silicon Atom Reactivity: The ethoxy group is a leaving group in hydrolysis and condensation reactions. DFT could be used to model the reaction energetics of these processes, which are fundamental to the formation of polysiloxane materials. The calculations would detail the charge distribution on the silicon atom and how it changes during a reaction.
Nitrile Group Interactions: The electronic nature of the cyano group (-C≡N) makes it a potent site for hydrogen bonding or coordination to metal ions. DFT calculations could quantify the strength of these interactions.
Vibrational Analysis: Calculating the vibrational frequencies (infrared and Raman spectra) and comparing them with experimental data would serve to validate the computational model and aid in the interpretation of experimental spectra.
Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 3 Ethoxydimethylsilyl Propiononitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Silicon-29 NMR for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Ethoxydimethylsilyl)propiononitrile. Through ¹H, ¹³C, and ²⁹Si NMR, a detailed picture of the molecule's connectivity and electronic environment can be obtained.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, distinct signals are expected for the ethoxy group's methyl and methylene (B1212753) protons, the dimethylsilyl protons, and the two methylene groups of the propiononitrile chain. The chemical shifts are influenced by the electronegativity of neighboring atoms, with protons closer to the oxygen and nitrile groups expected to appear further downfield. ucl.ac.uk
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Each carbon in the ethoxy, dimethylsilyl, and propiononitrile moieties will produce a distinct signal. The chemical shift of the nitrile carbon (C≡N) is particularly characteristic and appears in a specific region of the spectrum. researchgate.net
Silicon-²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is highly effective for characterizing silicon-containing compounds, despite its low natural abundance and sensitivity. pascal-man.com The chemical shift of the silicon atom in this compound is influenced by its substituents (two methyl groups, one ethoxy group, and the propiononitrile group). The replacement of a methyl group with an oxygen-containing substituent typically leads to an upfield shift. pascal-man.com The ²⁹Si NMR spectrum can be used to monitor the hydrolysis and condensation of the ethoxy group, where the formation of siloxane bonds (Si-O-Si) would result in new, distinct signals. researchgate.net The notation Tⁿ (for trifunctional) and Dⁿ (for difunctional) is often used to describe the number of siloxane bonds (n) to a silicon atom. researchgate.net
Predicted NMR Data for this compound The following table is based on typical chemical shift ranges for similar functional groups and compounds. Actual experimental values may vary.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Si-CH₃ | 0.1 - 0.3 | singlet | Protons on the dimethylsilyl group. |
| ¹H | Si-CH₂-CH₂-CN | 0.8 - 1.0 | triplet | Methylene group adjacent to silicon. |
| ¹H | O-CH₂-CH₃ | 3.6 - 3.8 | quartet | Methylene group of the ethoxy moiety. |
| ¹H | O-CH₂-CH₃ | 1.1 - 1.3 | triplet | Methyl group of the ethoxy moiety. |
| ¹H | Si-CH₂-CH₂-CN | 2.3 - 2.5 | triplet | Methylene group adjacent to the nitrile. |
| ¹³C | Si-CH₃ | -2 - 2 | Dimethylsilyl carbons. | |
| ¹³C | Si-CH₂-CH₂-CN | 10 - 15 | Methylene carbon adjacent to silicon. | |
| ¹³C | O-CH₂-CH₃ | 58 - 60 | Methylene carbon of the ethoxy group. | |
| ¹³C | O-CH₂-CH₃ | 18 - 20 | Methyl carbon of the ethoxy group. | |
| ¹³C | Si-CH₂-CH₂-CN | 20 - 25 | Methylene carbon adjacent to the nitrile. | |
| ¹³C | C≡N | 117 - 120 | Nitrile carbon. | |
| ²⁹Si | (CH₃)₂Si(OEt)(R) | -5 to -25 | Dependent on purity and solvent. Hydrolysis would lead to other species (e.g., silanols, siloxanes) with different shifts. unige.chresearchgate.net |
Mass Spectrometry (MS): High-Resolution MS and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₇NOSi), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm its identity.
Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of alkoxysilanes is well-documented. nih.gov For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the silicon atom, leading to the loss of a methyl group (loss of 15 Da) or the ethoxy group (loss of 45 Da).
Cleavage of the Propyl Chain: Fragmentation of the C-C bonds in the propiononitrile substituent.
Rearrangements: McLafferty-type rearrangements are possible if the structural conditions are met.
The resulting mass spectrum provides a fingerprint that can be used for identification and structural confirmation. The analysis of these patterns is crucial for distinguishing isomers and identifying impurities. libretexts.orgresearchgate.net
Expected Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |
| 158 | [M - CH₃]⁺ | CH₃• |
| 128 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |
| 102 | [M - CH₂CH₂CN]⁺ | •CH₂CH₂CN |
| 73 | [(CH₃)₃Si]⁺ | (from rearrangement/impurity) |
| 59 | [(CH₃)₂SiH]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound would be expected to show strong absorptions corresponding to:
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
Si-O-C stretch: Strong, broad bands in the 1000-1100 cm⁻¹ region.
C-H stretches: Bands in the 2850-3000 cm⁻¹ region from the alkyl and ethoxy groups.
Si-C stretch: Bands around 800 cm⁻¹ and 1250 cm⁻¹.
The presence of a broad band in the 3300-3700 cm⁻¹ region could indicate the presence of Si-OH groups, resulting from the hydrolysis of the ethoxy group. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. It can be a powerful tool for analyzing the Si-O-Si backbone in condensed derivatives and for studying conformational changes in the alkyl chains. nih.govaps.org
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C≡N | Stretch | 2240 - 2260 (sharp, medium) | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 (strong) | Strong |
| Si-O-C | Asymmetric Stretch | 1050 - 1100 (strong, broad) | Weak |
| Si-CH₃ | Symmetric deformation | ~1260 (strong) | Medium |
| Si-C | Stretch | ~800 (strong) | Medium |
Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from reactants, byproducts, and solvents, thus enabling purity assessment and the monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for the analysis of volatile compounds like this compound. dss.go.thnih.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of individual components in a mixture. researchgate.net This is particularly useful for assessing the purity of the compound and identifying any impurities, such as unreacted starting materials or products from side reactions. The retention time from the GC provides quantitative information, while the mass spectrum provides structural identification. gcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile derivatives or for monitoring reactions in solution. For instance, HPLC has been employed to follow the hydrolysis and condensation of alkoxysilanes in aqueous solutions, separating monomers, dimers, and higher oligomers. gelest.comnih.gov This technique is valuable for studying the kinetics of silane (B1218182) polymerization.
X-ray Diffraction (XRD) and Electron Microscopy (TEM, SEM) for Solid-State and Material Characterization
While this compound is a liquid at room temperature, these techniques are critical for characterizing materials that have been modified with it.
X-ray Diffraction (XRD): If this compound or its derivatives are used to create or modify crystalline materials or semi-crystalline polymers, XRD can provide information about the crystal structure, phase identity, and degree of crystallinity of the resulting material. researchgate.net For example, if used to functionalize a crystalline nanoparticle, changes in the XRD pattern could indicate surface modification or changes in the crystal lattice.
Electron Microscopy (TEM, SEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale. If this compound is used as a coupling agent or surface modifier on a substrate (e.g., silica (B1680970) nanoparticles, glass surfaces), SEM would reveal changes in surface texture and topography. researchgate.net TEM, with its higher resolution, could be used to visualize the thickness and uniformity of a silane layer coated onto a nanomaterial.
Advanced Surface Analysis Techniques: X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for Surface Chemistry Investigations
When this compound is used to modify a surface, specialized techniques are required to analyze the chemistry and topography of the newly formed interface.
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the outer few nanometers of a surface. miamioh.edu After modifying a substrate (like silicon wafer, glass, or metal oxide) with this compound, XPS would be used to:
Confirm the presence of silicon, nitrogen, carbon, and oxygen on the surface.
Analyze the high-resolution spectra of Si 2p, C 1s, N 1s, and O 1s to determine their chemical bonding states. For example, the Si 2p spectrum would confirm the formation of Si-O-Substrate bonds. The N 1s spectrum would confirm the presence of the nitrile group. wiley.comnih.gov
Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides a three-dimensional topographical image of a surface with nanoscale resolution. researchgate.net It is used to assess the quality of the silane coating. AFM images can reveal:
The smoothness and uniformity of the deposited silane layer. researchgate.net
The presence of aggregates or islands of polymerized silane. wiley.com
Changes in surface roughness after modification. researchgate.net
The thickness of the grafted layer through scratch-and-measure methods.
By using a modified AFM tip, it is also possible to probe the mechanical and adhesive properties of the functionalized surface. scielo.br
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 3-(Ethoxydimethylsilyl)propiononitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving silyl ether intermediates. For structurally similar nitriles (e.g., 3-(Methyldimethoxysilyl)propiononitrile), reactions under anhydrous ethanol with catalytic bases like piperidine at 0–5°C for 2 hours have been reported to achieve moderate yields . Optimization involves controlling moisture levels (to prevent hydrolysis of the silyl group) and using inert atmospheres. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FT-IR to track nitrile and silyl ether peaks .
Q. What safety protocols and waste management practices should be followed when handling this compound in laboratory settings?
- Methodological Answer : Researchers must wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Waste containing silyl nitriles should be segregated into halogen-free organic waste containers and treated by specialized waste management services to prevent environmental release of toxic byproducts (e.g., cyanide derivatives). Spill protocols include neutralization with alkaline solutions (e.g., 10% sodium bicarbonate) followed by adsorption with inert materials like vermiculite .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer : Key techniques include:
- ¹H NMR : Peaks at δ 0.2–0.5 ppm (Si–CH₃), δ 1.1–1.3 ppm (Si–O–CH₂CH₃), and δ 2.5–3.0 ppm (–CH₂–CN).
- FT-IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1050–1100 cm⁻¹ (Si–O–C stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z corresponding to C₇H₁₅NO₂Si (exact mass calculated via NIST Chemistry WebBook tools) .
Advanced Research Questions
Q. How does the ethoxydimethylsilyl group influence the reactivity of the nitrile moiety in this compound during nucleophilic addition reactions?
- Methodological Answer : The electron-donating ethoxydimethylsilyl group decreases electrophilicity of the nitrile carbon, reducing its susceptibility to nucleophilic attack. Comparative studies on analogous compounds (e.g., 3-(trimethoxysilyl)propiononitrile) show slower reaction rates in nucleophilic additions (e.g., with Grignard reagents) compared to unsubstituted propiononitriles. Kinetic analysis via UV-Vis spectroscopy under controlled pH/temperature conditions is recommended to quantify reactivity differences .
Q. What strategies can be employed to resolve contradictions in reported synthetic yields of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, moisture levels, or catalytic systems. Researchers should:
- Replicate reactions using standardized anhydrous solvents (e.g., freshly distilled THF).
- Perform control experiments with systematic adjustment of base catalysts (e.g., piperidine vs. DBU).
- Use design-of-experiment (DoE) frameworks to isolate critical variables affecting yield .
Q. What role does this compound play in the development of silane coupling agents for surface modification applications?
- Methodological Answer : The compound acts as a bifunctional linker, where the silyl group binds to hydroxylated surfaces (e.g., SiO₂ in glass), and the nitrile enables further functionalization (e.g., click chemistry). Surface grafting efficiency can be quantified via X-ray photoelectron spectroscopy (XPS) to measure silicon/nitrogen atomic ratios post-immobilization. Stability studies in aqueous/organic media reveal hydrolytic resistance of the ethoxy group compared to methoxy analogs .
Key Considerations
- Contradictions in Data : Variability in synthetic yields (e.g., 40–70%) for similar silyl nitriles underscores the need for rigorous moisture control .
- Advanced Applications : Potential in hybrid materials (e.g., polymer-silica composites) requires further exploration of thermal stability via TGA/DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
